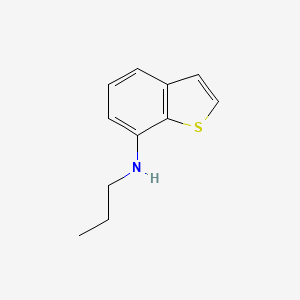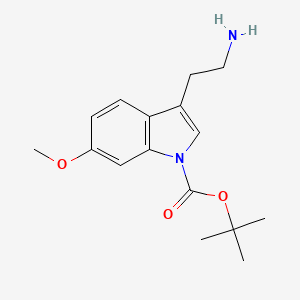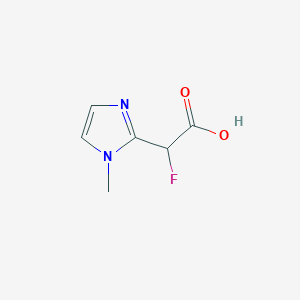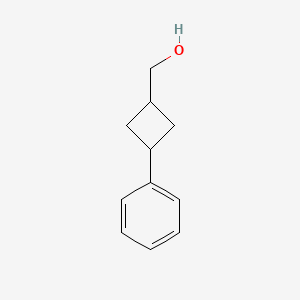![molecular formula C8H7BrO2S2 B13069846 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]thiopyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the bromination of a suitable precursor molecule followed by cyclization to form the thieno[2,3-c]thiopyran ring system. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno[2,3-c]thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone can be used for oxidation. These reactions are often performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-c]thiopyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
科学的研究の応用
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding interactions. The thieno[2,3-c]thiopyran ring system can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one: This compound has a similar thieno[2,3-c] ring system but with a pyridine ring instead of a thiopyran ring.
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide: Another similar compound with a pyridine ring and a hydrobromide salt form.
Uniqueness
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its ring system, which can lead to distinct chemical reactivity and interactions compared to similar compounds with only sulfur or nitrogen atoms in their rings.
特性
分子式 |
C8H7BrO2S2 |
|---|---|
分子量 |
279.2 g/mol |
IUPAC名 |
2-bromo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C8H7BrO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11) |
InChIキー |
KKVYHSZDOMODNP-UHFFFAOYSA-N |
正規SMILES |
C1CSCC2=C1C(=C(S2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


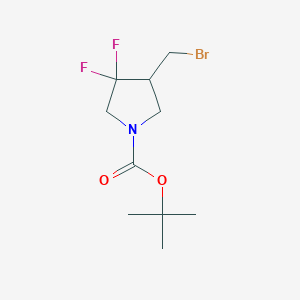
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)
![4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13069785.png)
![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
